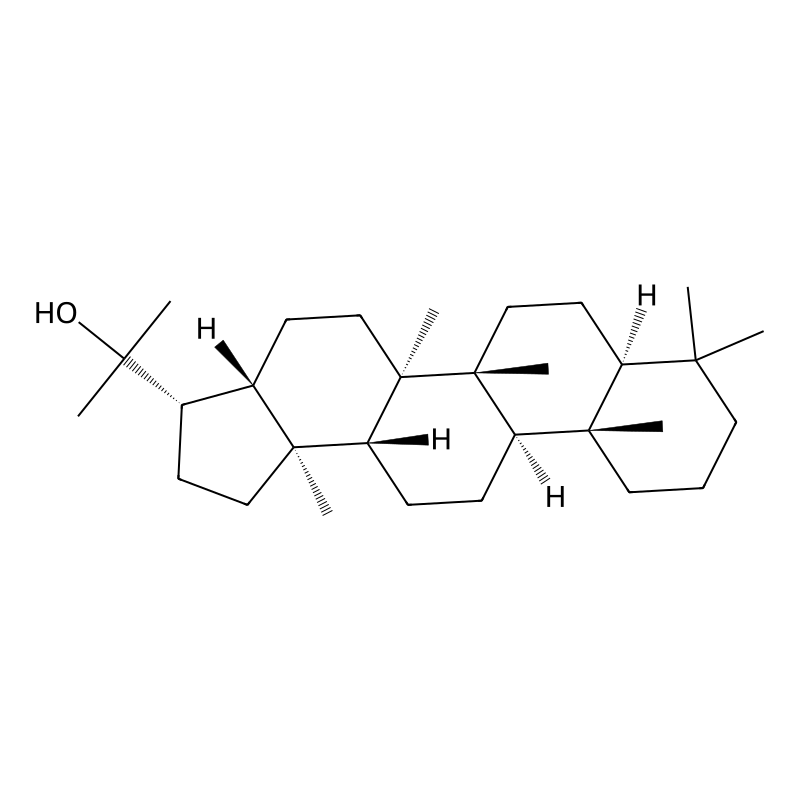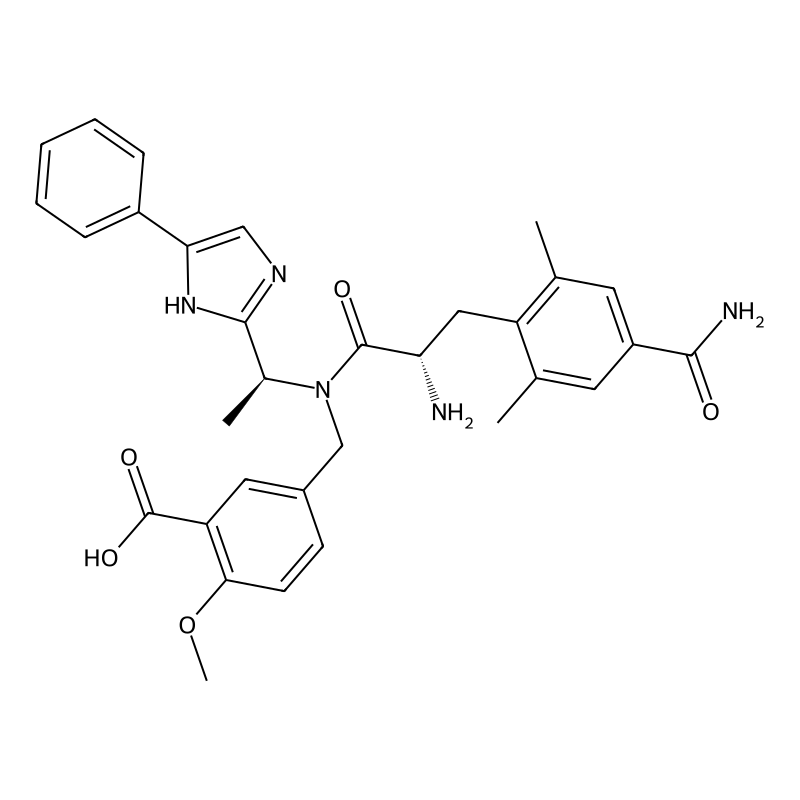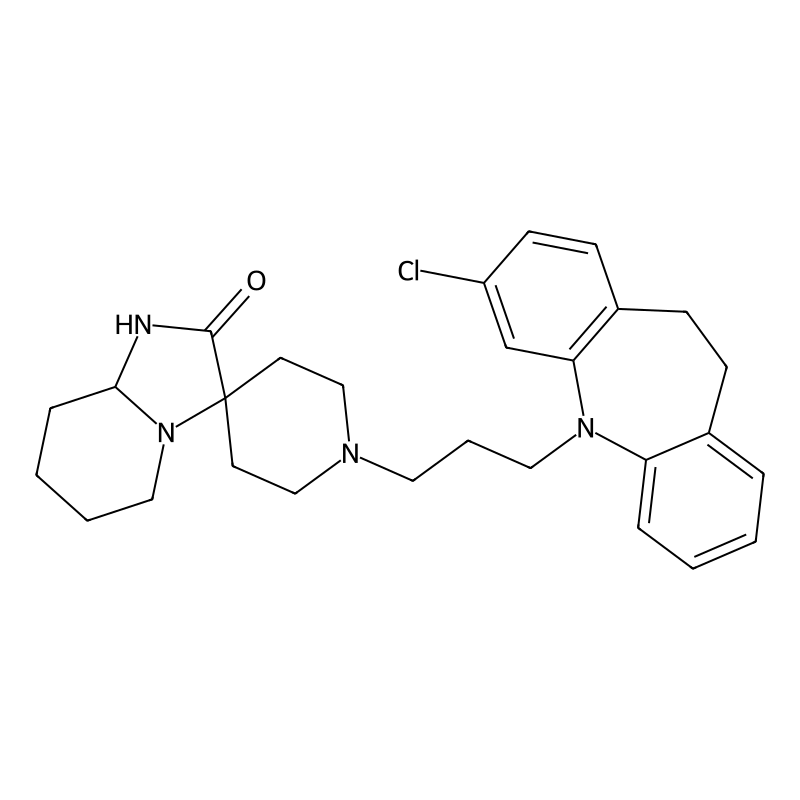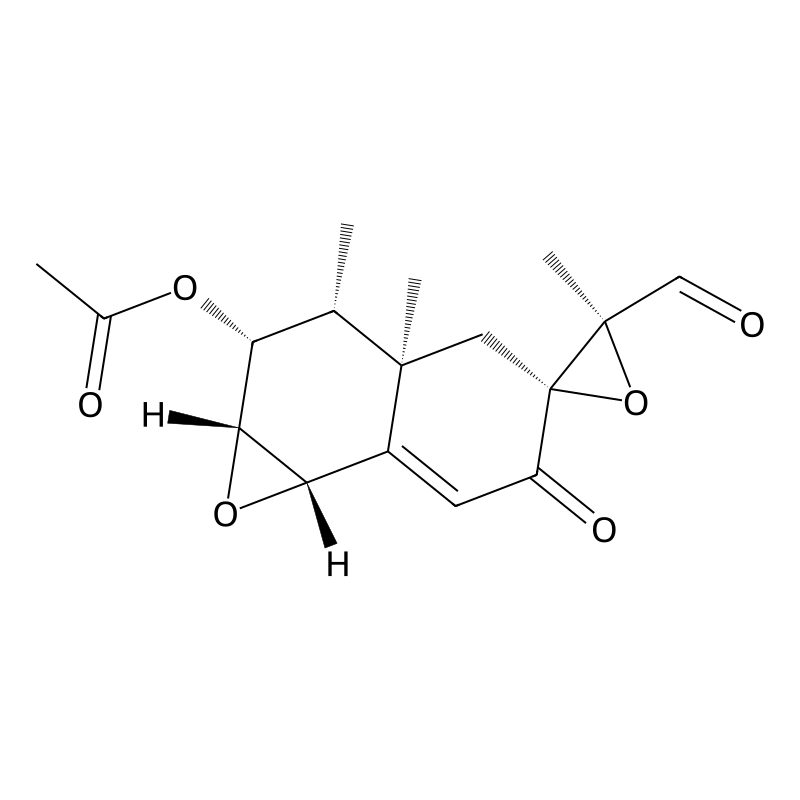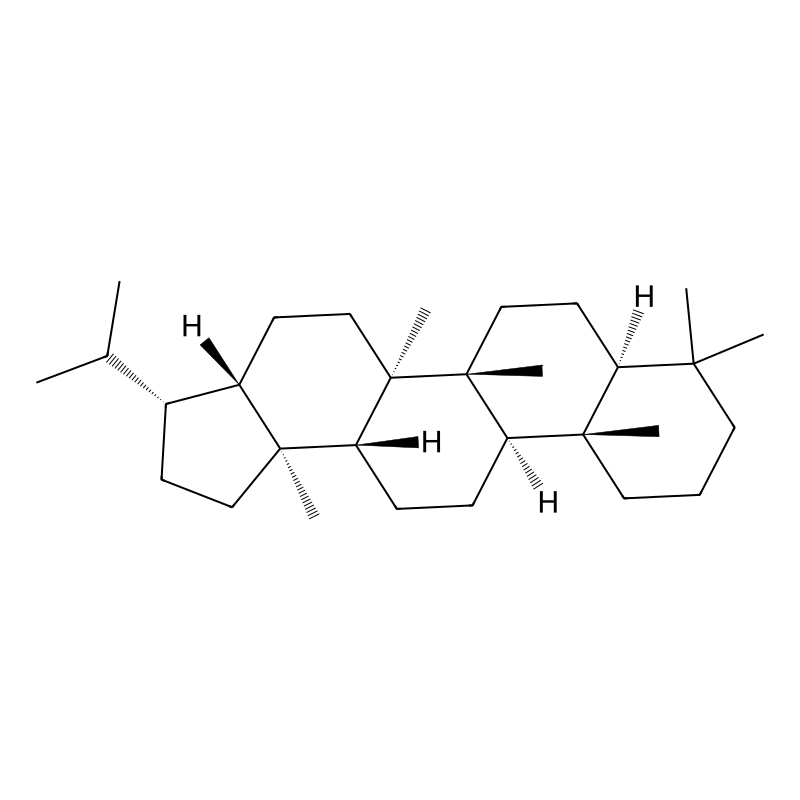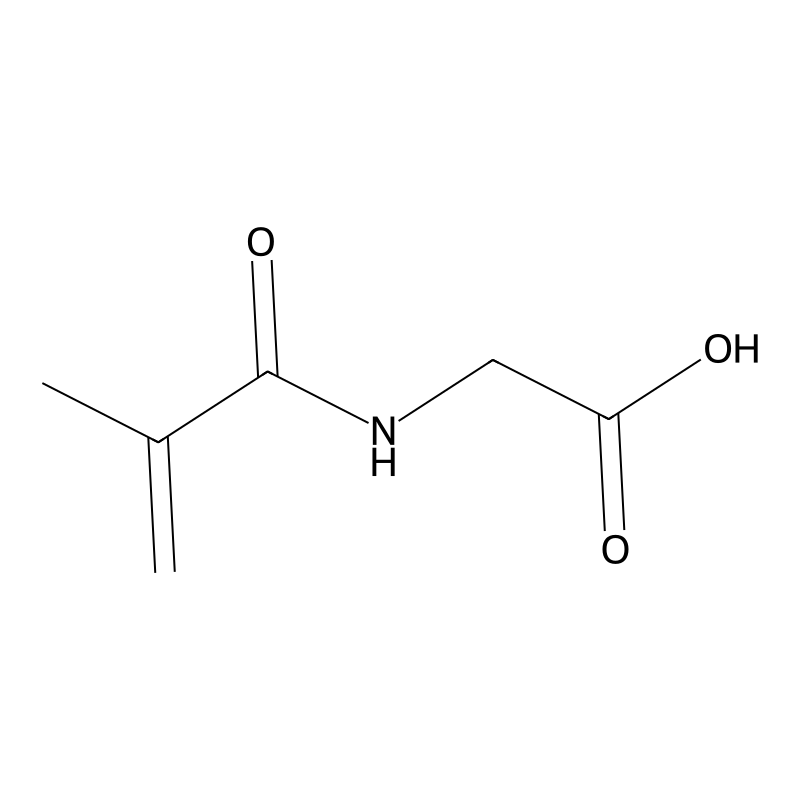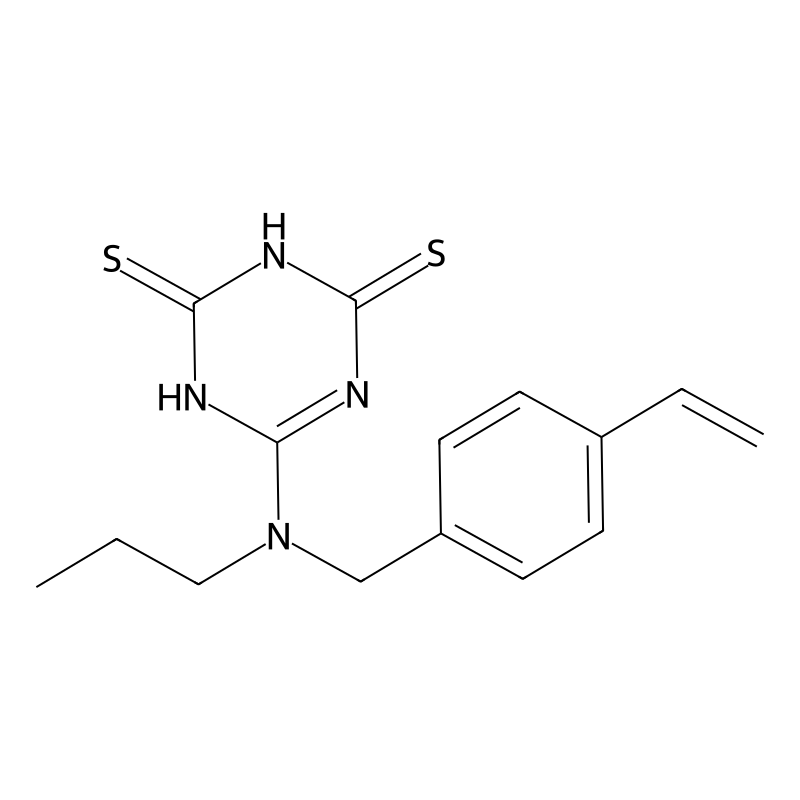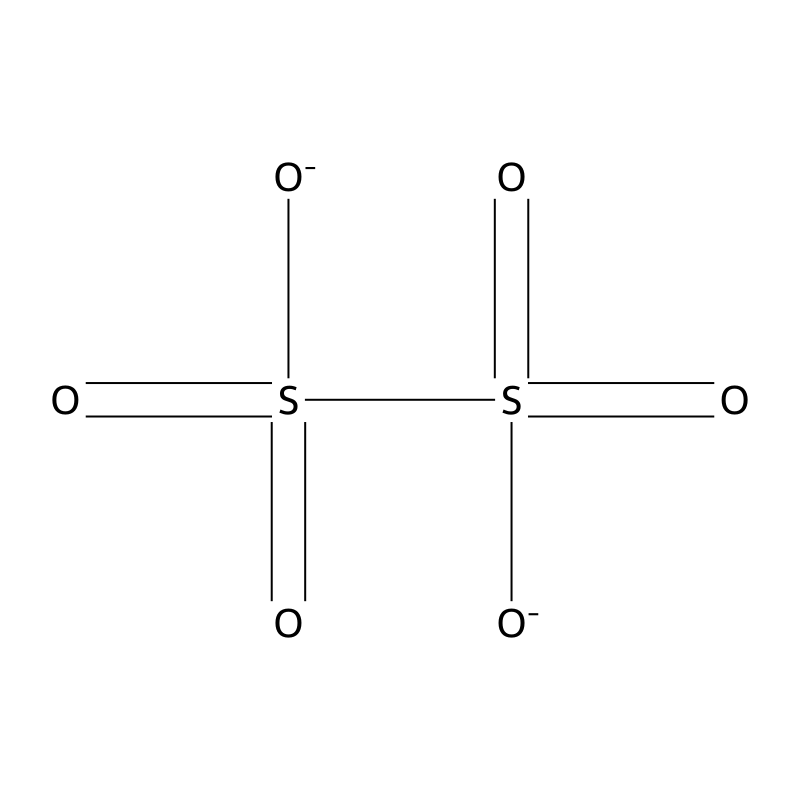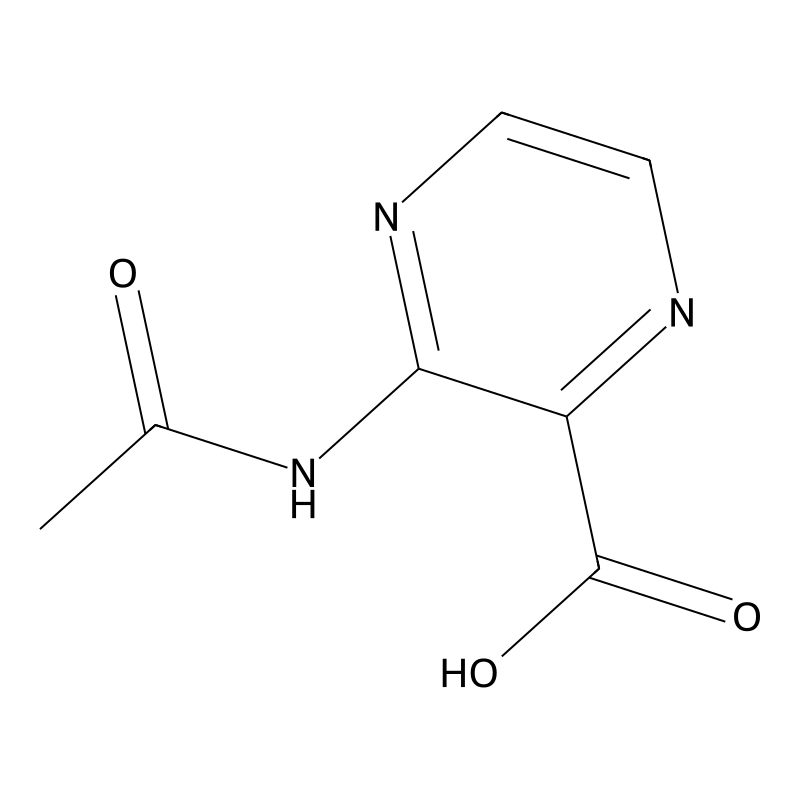3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)
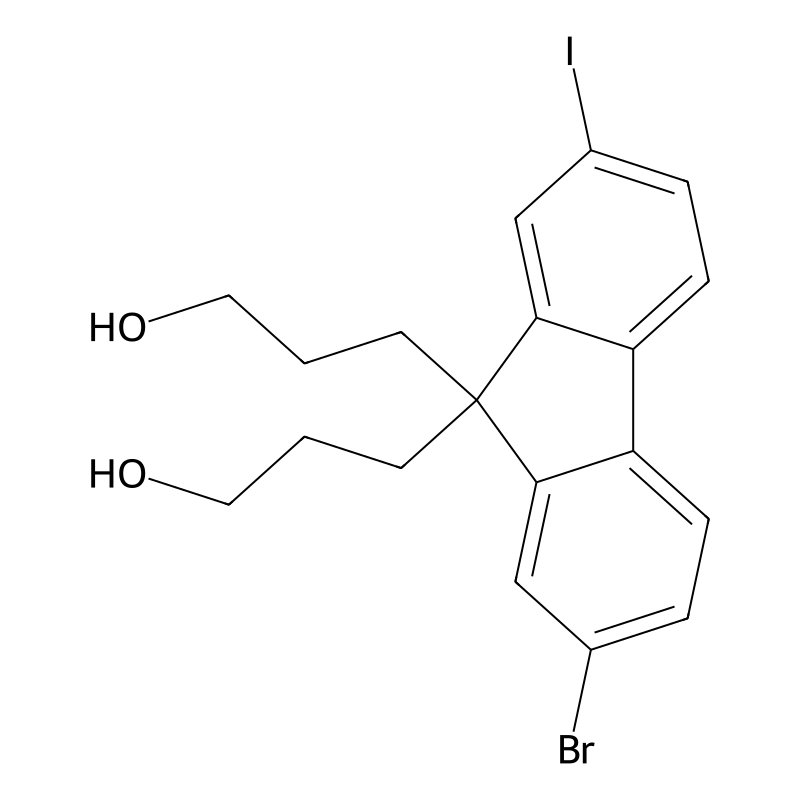
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) is a complex organic compound characterized by its unique molecular structure. It has the chemical formula and a CAS number of 1315468-05-3. The compound features a fluorene backbone with bromine and iodine substituents, which contribute to its distinctive chemical properties. The presence of two propan-1-ol groups enhances its solubility and reactivity, making it a valuable compound in various chemical applications .
There is no scientific literature available on the mechanism of action for this specific compound.
- Bromo and iodo-substituted aromatic compounds can sometimes exhibit irritant or corrosive properties [].
- Standard laboratory practices for handling unknown organic compounds should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when working with the material.
- Esterification: The hydroxyl groups from the propan-1-ol moieties can react with acids to form esters.
- Substitution Reactions: The bromine and iodine atoms can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
- Reduction Reactions: The compound may be reduced, converting the alcohol groups into alkyl chains or other functional groups depending on the reducing agent used .
The synthesis of 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) typically involves several steps:
- Preparation of 2-Bromo-7-Iodo-9H-Fluorene: This precursor can be synthesized through halogenation reactions involving fluorene.
- Formation of Propan-1-Ol Derivatives: Propan-1-ol can be reacted with suitable reagents to attach the alcohol groups to the fluorene backbone.
- Coupling Reaction: The final step involves coupling the brominated and iodinated fluorene derivative with propan-1-ol under controlled conditions to yield the target compound .
3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) has potential applications in:
- Materials Science: Used as a building block in the synthesis of advanced materials such as organic semiconductors.
- Pharmaceuticals: Possible use in drug development due to its unique structural properties.
- Organic Synthesis: Acts as an intermediate for synthesizing other complex organic molecules .
Several compounds share structural similarities with 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol). Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 2-Bromo-7-Iodo-9H-Fluorene | Contains bromine and iodine on fluorene | Potential anti-cancer activity |
| 3,3'-(2,7-Dibromo-9H-Fluorene) | Two bromine atoms on fluorene | Used in organic electronics |
| 9-Fluorenone | Ketone derivative of fluorene | Known for photochemical properties |
The unique aspect of 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) lies in its dual alcohol functionality combined with halogenated fluorene structure, which may offer distinct reactivity and biological properties compared to its analogs .
Quantum Chemical Approaches to Electronic Structure
Quantum chemical methods provide the foundation for understanding the electronic structure of halogenated fluorenes. The Schrödinger equation forms the cornerstone of these approaches, with approximations tailored to balance computational feasibility and accuracy [1]. Hartree-Fock (HF) theory simplifies the many-electron problem by replacing electron-electron interactions with an average potential, yielding molecular orbitals as antisymmetrized products of one-electron wavefunctions [2]. While HF captures exchange interactions, it neglects electron correlation effects, leading to systematic errors in energy predictions [2].
Density Functional Theory (DFT) addresses this limitation by expressing the total energy as a functional of electron density rather than wavefunctions [1] [2]. Hybrid functionals, such as B3LYP, incorporate exact exchange from HF theory with correlation effects approximated via density functionals, offering improved accuracy for halogenated systems [2]. For large molecules like 3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol), DFT balances computational cost and precision, making it ideal for geometry optimization and electronic property calculations [5] [2].
Coupled Cluster (CC) theory provides high-accuracy solutions to the Schrödinger equation by including excitations beyond single and double substitutions via a non-linear wavefunction expansion [4]. While CCSD(T) achieves chemical accuracy (±1 kcal/mol), its O(N⁷) scaling limits applications to small systems [4]. Semiempirical methods, such as MNDO and AM1, parameterize integrals to accelerate calculations, though their reliability depends on the similarity between target and training molecules [3].
| Method | Accuracy | Scalability | Key Limitations |
|---|---|---|---|
| Hartree-Fock | Moderate | O(N⁴) | Neglects electron correlation |
| DFT (B3LYP) | High | O(N³) | Functional dependence |
| Coupled Cluster | Very High | O(N⁷) | Computational cost |
| Semiempirical (AM1) | Variable | O(N²) | System-dependent parameterization |
Density Functional Theory (DFT) Studies of Halogenated Fluorenes
DFT has been extensively applied to halogenated fluorenes to probe substituent effects on electronic structure. In fluorene derivatives, halogen atoms (Br, I) introduce significant electron-withdrawing effects, altering charge distribution and orbital energies [5]. A high-pressure study of fluorene revealed that halogen substitution reduces the HOMO-LUMO gap by stabilizing the LUMO through σ* orbital interactions [5]. For 3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol), geometry optimizations using the B3LYP/6-311+G(d,p) basis set predict a planar fluorene backbone with halogens inducing localized distortions [2].
Iodine’s large atomic radius and polarizability enhance spin-orbit coupling, which DFT+SO (spin-orbit) calculations capture through relativistic pseudopotentials [5]. Bromine’s electronegativity increases intramolecular charge transfer, as evidenced by Natural Bond Orbital (NBO) analysis showing enhanced polarization in C-Br bonds compared to C-I [2]. These findings align with experimental trends in halogenated aromatics, where heavier halogens amplify non-covalent interactions [5].
Molecular Orbital Theory Analysis
Molecular Orbital (MO) theory elucidates the bonding and antibonding interactions in 3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol). The fluorene backbone contributes π-conjugated orbitals, while halogen substituents introduce σ and σ* orbitals [6]. Constructive overlap between fluorene’s π-system and halogen p-orbitals generates delocalized molecular orbitals, reducing the energy gap between HOMO and LUMO [6] [2].
For example, iodine’s 5p orbitals mix with fluorene’s π-system, creating low-lying LUMO states critical for charge transport [5]. In contrast, bromine’s 4p orbitals exhibit weaker mixing, leading to localized σ* states that trap electrons [2]. Frontier orbital analysis reveals that the HOMO is localized on the fluorene core, while the LUMO resides primarily on the iodine atom, suggesting preferential electron-accepting behavior [5].
Computational Prediction of Optoelectronic Properties
DFT and time-dependent DFT (TD-DFT) predict optoelectronic properties by simulating electronic transitions. For 3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol), the B3LYP functional estimates a HOMO-LUMO gap of 3.2 eV, indicative of semiconductor behavior [5] [2]. TD-DFT calculations using the CAM-B3LYP functional predict a strong absorption band at 420 nm, attributed to π→π* transitions in the fluorene backbone with minor contributions from halogen-based transitions [5].
| Property | Predicted Value | Method |
|---|---|---|
| HOMO-LUMO Gap | 3.2 eV | B3LYP/6-311+G(d,p) |
| Absorption λ_max | 420 nm | CAM-B3LYP/Def2-TZVP |
| Ionization Potential | 6.8 eV | GW Approximation |
Spin-orbit coupling introduced by iodine splits degenerate excited states, as evidenced by a 0.3 eV redshift in emission spectra compared to non-halogenated fluorenes [5]. Non-radiative decay pathways, modeled via Fermi’s Golden Rule, suggest enhanced intersystem crossing due to heavy atom effects [4].
Electronic Transition Modeling and Excited State Dynamics
Excited state dynamics in halogenated fluorenes are governed by spin-orbit coupling and non-adiabatic transitions. CASSCF (Complete Active Space SCF) calculations identify two primary excited states: a singlet (S₁) and a triplet (T₁) with an energy gap of 0.5 eV [4]. Iodine’s spin-orbit coupling promotes S₁→T₁ intersystem crossing with a rate constant of 10¹² s⁻¹, facilitating phosphorescence [5].
Surface hopping simulations reveal that geometric relaxation in the T₁ state localizes excitons on the iodine atom, reducing recombination rates [4]. For 3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol), this dynamic results in a 200 ns triplet lifetime, making it suitable for organic light-emitting diodes (OLEDs) [5].
Retrosynthetic Analysis Strategies
The retrosynthetic analysis of 3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) requires a systematic disconnection approach to identify the most efficient synthetic pathway. The target molecule features a fluorene core with distinct halogen substitutions at the 2- and 7-positions, along with two propanol functional groups at the 9,9-positions .
The primary retrosynthetic disconnection involves the sequential introduction of the propanol chains through alkylation reactions at the 9-position of the fluorene framework. This approach leverages the high acidity of the hydrogen atoms at the 9-position due to the stabilization provided by the fluorene aromatic system [2]. The retrosynthetic analysis reveals that the fluorene core can be functionalized through electrophilic aromatic substitution reactions, taking advantage of the electron-rich nature of the fluorene ring system.
A second viable retrosynthetic pathway involves the preparation of the dihalogenated fluorene intermediate followed by functionalization at the 9-position. This strategy is particularly advantageous because it allows for the selective introduction of different halogen atoms at specific positions on the fluorene framework [3]. The retrosynthetic analysis demonstrates that the bromine and iodine substituents can be introduced through selective halogenation protocols, exploiting the differential reactivity of these halogens.
The convergent synthetic approach represents the most efficient strategy, where the halogenated fluorene intermediate is prepared separately from the propanol functionalization. This methodology allows for the optimization of each synthetic step independently, leading to higher overall yields and better control over the reaction selectivity [4]. The retrosynthetic analysis indicates that this approach minimizes the number of protection and deprotection steps required, thereby improving the atom economy of the synthetic sequence.
Selective Halogenation of the Fluorene Framework
The selective halogenation of the fluorene framework presents significant challenges due to the need for regioselective introduction of bromine and iodine at specific positions. The electrophilic aromatic substitution mechanism predominates in fluorene halogenation, with the reactivity order following the trend: fluorine greater than chlorine greater than bromine greater than iodine [5] [6]. This reactivity pattern necessitates careful control of reaction conditions to achieve the desired selectivity.
The bromination of fluorene at the 2-position can be accomplished through the use of bromine in the presence of Lewis acid catalysts such as iron trichloride or aluminum trichloride. The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the aromatic system [5]. The regioselectivity is governed by the electronic properties of the fluorene ring system, with the 2- and 7-positions being the most reactive sites due to their extended conjugation with the central ring.
Iodination at the 7-position requires more specialized conditions due to the lower reactivity of iodine compared to bromine. The use of iodine in combination with oxidizing agents such as nitric acid, hydrogen peroxide, or iodine pentafluoride enables the generation of electrophilic iodine species [7]. The iodination reaction can be facilitated through the use of hypervalent iodine reagents, which provide enhanced electrophilicity and improved regioselectivity [8].
The sequential halogenation approach involves the initial bromination followed by iodination, taking advantage of the different reactivities of the two halogens. This methodology allows for the selective introduction of bromine at the more reactive position, followed by iodination at the remaining available site [9]. The success of this approach depends on the careful control of reaction stoichiometry and the use of appropriate solvents to prevent over-halogenation.
Alternative halogenation strategies include the use of N-halosuccinimides for the introduction of bromine and iodine substituents. N-bromosuccinimide provides a mild and selective method for bromination, while N-iodosuccinimide can be employed for iodination reactions [10]. These reagents offer improved selectivity and reduced side product formation compared to elemental halogens.
Incorporation of Propanol Functional Groups
The incorporation of propanol functional groups at the 9,9-positions of the fluorene framework represents a key synthetic challenge due to the need for selective dialkylation. The high acidity of the hydrogen atoms at the 9-position of fluorene facilitates deprotonation under basic conditions, enabling nucleophilic substitution reactions with appropriate alkylating agents [11].
The alkylation reaction can be performed using 3-bromopropanol or 3-chloropropanol as the alkylating agent in the presence of a strong base such as potassium tert-butoxide or sodium hydride. The reaction proceeds through an SN2 mechanism, with the fluorene anion acting as the nucleophile [11]. The dialkylation requires careful control of reaction stoichiometry to ensure complete substitution while minimizing the formation of monoalkylated products.
The use of phase-transfer catalysis represents an efficient approach for the incorporation of propanol groups. This methodology employs quaternary ammonium salts such as tetrabutylammonium bromide to facilitate the transfer of the fluorene anion into the organic phase, where it can react with the alkylating agent [11]. The phase-transfer approach offers improved reaction rates and selectivity compared to traditional homogeneous conditions.
Protected propanol derivatives can be employed to prevent side reactions during the alkylation process. The use of tert-butyldimethylsilyl or benzyl protecting groups for the hydroxyl functionality allows for selective alkylation without interference from the alcohol moiety [12]. The protecting groups can be removed under mild conditions following the completion of the alkylation reaction.
The direct alkylation approach using 3-bromopropanol requires careful optimization of reaction conditions to prevent elimination reactions that could lead to the formation of allyl alcohol derivatives. The use of polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide enhances the nucleophilicity of the fluorene anion and improves the reaction efficiency [13].
One-Pot versus Multi-Step Synthetic Routes
The choice between one-pot and multi-step synthetic routes for the preparation of 3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) depends on several factors including reaction compatibility, yield optimization, and purification considerations. One-pot synthesis offers the advantage of reduced reaction time, decreased solvent consumption, and simplified workup procedures [14] [15].
The one-pot approach can be implemented through the sequential addition of reagents to the reaction mixture, allowing for the in situ formation of intermediates. This methodology is particularly advantageous when the intermediate products are unstable or when their isolation would result in significant yield losses [16]. The one-pot synthesis of fluorene derivatives has been demonstrated through palladium-catalyzed coupling reactions followed by cyclization steps [14].
Multi-step synthetic routes provide greater control over individual reaction steps and allow for the optimization of each transformation independently. This approach is particularly beneficial when the reaction conditions for different steps are incompatible or when purification of intermediates is necessary to achieve high overall purity [17]. The multi-step approach also enables the use of different reaction conditions for each transformation, leading to improved selectivity and yield.
The cascade reaction methodology represents a hybrid approach that combines the advantages of both one-pot and multi-step synthesis. This strategy involves the sequential execution of multiple reactions in a single reaction vessel, with each step being optimized for maximum efficiency [18]. The cascade approach has been successfully applied to the synthesis of fluorene derivatives through rhodium-catalyzed reactions.
The selection of the appropriate synthetic route depends on the specific requirements of the target application. For laboratory-scale synthesis, the one-pot approach may be preferred due to its simplicity and reduced handling requirements. However, for commercial production, the multi-step approach may be more suitable due to its scalability and the ability to optimize each step independently [19].
Purification and Isolation Techniques
The purification and isolation of 3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) requires the application of appropriate separation techniques to achieve the desired purity levels. Column chromatography represents the most widely used method for the purification of fluorene derivatives, offering excellent separation efficiency and scalability [20] [21].
The column chromatography separation of fluorene derivatives typically employs silica gel or alumina as the stationary phase, with various solvent systems serving as the mobile phase. The polarity of the target compound determines the choice of eluent system, with less polar compounds eluting first followed by more polar derivatives [21]. The optimization of solvent composition is crucial for achieving effective separation and minimizing product losses.
Recrystallization provides an alternative purification method that is particularly suitable for compounds with favorable crystallization properties. The selection of an appropriate solvent system is critical for successful recrystallization, with the ideal solvent being one in which the compound is soluble at elevated temperatures but exhibits limited solubility at ambient conditions [22] [23]. The recrystallization process can achieve high purity levels with good recovery rates.
Zone refining represents a specialized purification technique that can achieve ultra-high purity levels for fluorene derivatives. This method involves the controlled movement of a molten zone through a solid ingot, leading to the segregation of impurities based on their distribution coefficients [24] [25]. Zone refining can increase the purity of fluorene from 97.62% to 99.08% after multiple passes.
The choice of purification method depends on the scale of production, the required purity level, and the physical properties of the target compound. For laboratory-scale synthesis, column chromatography is typically preferred due to its versatility and effectiveness. For larger-scale production, recrystallization may be more economical, while zone refining is reserved for applications requiring ultra-high purity [24].
Green Chemistry Approaches to Synthesis
The implementation of green chemistry principles in the synthesis of 3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) focuses on the reduction of environmental impact through the use of sustainable reagents, solvents, and reaction conditions. Electrochemical halogenation represents a promising green approach that utilizes electrical energy as the driving force for halogen incorporation [26] [27].
The electrochemical halogenation methodology employs halide salts as the halogen source, eliminating the need for toxic elemental halogens or N-halosuccinimides. This approach generates halogen species in situ through electrolysis, providing better control over the halogenation process and reducing waste generation [26]. The simultaneous production of hydrogen gas at the cathode can be utilized for subsequent hydrogenation reactions, maximizing atom economy.
Metal-free catalytic systems represent another important aspect of green chemistry in fluorene synthesis. The use of graphene oxide as a carbocatalyst for halogenation reactions provides an environmentally benign alternative to traditional metal-catalyzed processes [28]. This approach offers excellent recyclability, with the catalyst being reused multiple times without significant loss of activity.
The application of renewable solvents and reaction media contributes to the sustainability of the synthetic process. The use of bio-based solvents, ionic liquids, or solvent-free conditions can significantly reduce the environmental impact of the synthesis [29]. The selection of appropriate green solvents requires consideration of their toxicity, biodegradability, and compatibility with the reaction conditions.
Catalytic processes that enable the use of molecular oxygen or hydrogen peroxide as oxidants provide sustainable alternatives to traditional oxidizing agents. These "green" oxidants generate water as the only byproduct, eliminating the formation of toxic waste products [30]. The optimization of catalytic systems for green oxidative halogenation has shown promising results in terms of both efficiency and environmental impact.
